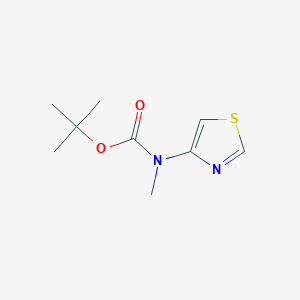

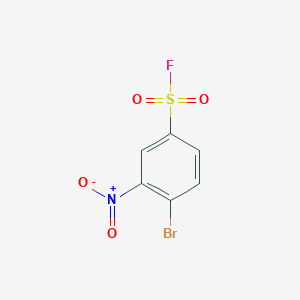

![molecular formula C10H18O3 B2699469 [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2209096-66-0](/img/structure/B2699469.png)

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is a synthetic compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields.2.0]heptanyl]methanol.

Aplicaciones Científicas De Investigación

Methanol in Chemical Synthesis and Applications

Hydrogen Production from Methanol : Research has focused on hydrogen production from methanol due to its potential as a clean energy carrier. Methanol steam reforming, partial oxidation, and autothermal reforming are key processes, with copper-based catalysts showing high activity and selectivity towards CO2 over CO. Innovations in catalyst development and reactor technology aim to enhance efficiency and performance in hydrogen production from methanol, indicating methanol's role in advancing hydrogen energy solutions (García et al., 2021).

Methanol as a Fuel for Internal Combustion Engines : Methanol's potential as an oxygenated fuel for internal combustion engines has been extensively reviewed. Blending methanol with diesel, biodiesel, or ethanol can significantly impact engine performance and emissions. Methanol blends tend to reduce peak in-cylinder pressure and NOx emissions while presenting challenges such as increased specific fuel consumption and the need for engine modifications or the use of additives for blend stability (Pandey, 2022).

Methanol in Direct Methanol Fuel Cells (DMFCs) : The challenge of methanol crossover in DMFCs, where methanol permeates from the anode to the cathode, limits their efficiency. Addressing methanol crossover is crucial for enhancing DMFC performance, indicating ongoing research into more methanol-impermeable polymer electrolytes and other solutions to mitigate this issue, reflecting methanol's significance in fuel cell technology (Heinzel & Barragán, 1999).

Propiedades

IUPAC Name |

[(1S,5S)-6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCXWBKZQWSXMD-NPPUSCPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2C1CC(C2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(C[C@H]2[C@@H]1CC(C2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2699390.png)

![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2699404.png)